molecular formula C12H14ClNO B7501904 2-chloro-N-cyclopropyl-N-ethylbenzamide

2-chloro-N-cyclopropyl-N-ethylbenzamide

Cat. No.: B7501904
M. Wt: 223.70 g/mol
InChI Key: UDMDGBFJGTXDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-ethylbenzamide is a benzamide derivative characterized by a 2-chlorobenzoyl core substituted with cyclopropyl and ethyl groups on the amide nitrogen. The cyclopropyl and ethyl substituents likely influence steric and electronic properties, affecting solubility, metabolic stability, and receptor interactions compared to simpler benzamides .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-14(9-7-8-9)12(15)10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMDGBFJGTXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents on Amide Nitrogen Molecular Formula Key Features/Properties Evidence ID
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cyclopropyl, nitro group at C2 C₁₀H₉ClN₂O₃ Nitro group enhances electrophilicity; crystallinity inferred from X-ray data analogs .
N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide tert-Butyl, pyridinyl-ethyl chain C₂₉H₂₈ClN₂O Bulky substituents may reduce solubility; aromatic pyridine moiety enables π-π interactions .
2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide Oxadiazole-cyclohexyl, propyl chain C₂₀H₂₂ClN₃O₃ Oxadiazole ring introduces heterocyclic bioactivity; flexible propyl linker enhances conformational diversity .
N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide Cyclopentyl, methoxyphenyl C₁₅H₂₀N₂O₂ Methoxy group improves membrane permeability; cyclopentyl enhances lipophilicity .

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. However, this may reduce solubility due to increased hydrophobicity .
  • Ethyl vs. Bulky Chains : The ethyl group provides moderate steric hindrance, balancing solubility and receptor binding compared to bulkier chains like the pyridinyl-ethyl group in , which may hinder diffusion across biological membranes .
  • Chlorine Position : The 2-chloro substituent on the benzoyl core is a common feature in bioactive benzamides, influencing electronic distribution and binding affinity. For example, 5-chloro-N-cyclopropyl-2-nitrobenzamide () leverages chlorine and nitro groups for electrophilic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.